1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a difluoromethyl group, which can enhance its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Acylation: The final step involves acylation of the benzoxazole derivative with an appropriate acylating agent, such as acetyl chloride, to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reducing agent used.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to biological molecules.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The benzoxazole ring can interact with nucleic acids or proteins, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the difluoromethyl group, which may result in lower biological activity.
2-(Difluoromethyl)benzoxazole: Similar structure but different functional groups, leading to different chemical and biological properties.
Uniqueness
1-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of both the benzoxazole ring and the difluoromethyl group. This combination enhances its chemical stability and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H7F2NO2 |
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Molecular Weight |
211.16 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H7F2NO2/c1-5(14)10-13-8-6(9(11)12)3-2-4-7(8)15-10/h2-4,9H,1H3 |
InChI Key |
DKDNKWQBRUKHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)C(F)F |
Origin of Product |
United States |
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